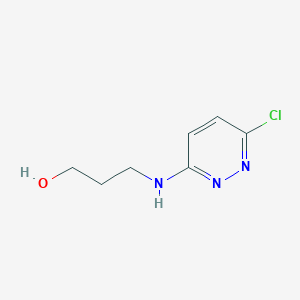

3-((6-Chloropyridazin-3-yl)amino)propan-1-ol

Beschreibung

3-((6-Chloropyridazin-3-yl)amino)propan-1-ol is an organic compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is characterized by the presence of a chloropyridazine ring attached to an amino group and a propanol chain. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

3-[(6-chloropyridazin-3-yl)amino]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c8-6-2-3-7(11-10-6)9-4-1-5-12/h2-3,12H,1,4-5H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOBIGCHKLPIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NCCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247346 | |

| Record name | 1-Propanol, 3-[(6-chloro-3-pyridazinyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24439-01-8 | |

| Record name | 1-Propanol, 3-[(6-chloro-3-pyridazinyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24439-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-[(6-chloro-3-pyridazinyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol typically involves the reaction of 6-chloropyridazine with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-((6-Chloropyridazin-3-yl)amino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols with different substituents.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-((6-Chloropyridazin-3-yl)amino)propan-1-ol is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-6-chloropyridazine: Similar structure with an amino group instead of the propanol chain.

1-(6-Chloropyridazin-3-yl)piperidin-4-ol: Contains a piperidine ring instead of the propanol chain.

Uniqueness

3-((6-Chloropyridazin-3-yl)amino)propan-1-ol is unique due to its specific combination of a chloropyridazine ring, an amino group, and a propanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

3-((6-Chloropyridazin-3-yl)amino)propan-1-ol is an organic compound with the molecular formula C7H10ClN3O. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a chloropyridazine ring connected to a propanol chain via an amino group. Its unique structure contributes to its distinct biological activities. The molecular weight of 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol is approximately 187.63 g/mol, making it a relatively small molecule suitable for various biological interactions.

The biological activity of 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways involved depend on the context in which the compound is used.

Antimicrobial Activity

Research indicates that 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

In vitro studies have shown that 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol possesses anticancer activity. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound's ability to interact with tubulin and disrupt microtubule dynamics is believed to contribute to its anticancer effects.

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol had minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : In cancer research, the compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range across several cancer cell lines, indicating potent cytotoxicity.

Comparative Analysis

A comparative study involving similar compounds revealed that 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol outperformed others in terms of both antimicrobial and anticancer activities. Below is a summary table comparing its activity with related compounds:

| Compound | MIC (µg/mL) | GI50 (µM) |

|---|---|---|

| 3-((6-Chloropyridazin-3-yl)amino)propan-1-ol | 2 - 16 | 5 - 10 |

| 3-Amino-6-chloropyridazine | 4 - 20 | 10 - 15 |

| 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | 5 - 25 | 15 - 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.